molecular formula C10H17NO4 B12898005 Pentyl (2-oxooxolan-3-yl)carbamate CAS No. 61546-63-2

Pentyl (2-oxooxolan-3-yl)carbamate

Cat. No.: B12898005
CAS No.: 61546-63-2
M. Wt: 215.25 g/mol
InChI Key: IIUMQSGMSAZOSR-UHFFFAOYSA-N
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Description

Pentyl (2-oxotetrahydrofuran-3-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of a pentyl group attached to a 2-oxotetrahydrofuran-3-yl moiety through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of pentanol with 2-oxotetrahydrofuran-3-yl isocyanate under controlled conditions. This reaction typically requires a solvent such as toluene and a catalyst like dibutyltin dilaurate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

On an industrial scale, the production of carbamates often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed. This method provides an efficient and general approach to synthesizing carbamates without the need for an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Pentyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, alcohols, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentyl (2-oxotetrahydrofuran-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentyl (2-oxotetrahydrofuran-3-yl)carbamate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentyl group provides hydrophobic characteristics, while the 2-oxotetrahydrofuran-3-yl moiety contributes to its reactivity and stability. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

61546-63-2

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

pentyl N-(2-oxooxolan-3-yl)carbamate

InChI

InChI=1S/C10H17NO4/c1-2-3-4-6-15-10(13)11-8-5-7-14-9(8)12/h8H,2-7H2,1H3,(H,11,13)

InChI Key

IIUMQSGMSAZOSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1CCOC1=O

Origin of Product

United States

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